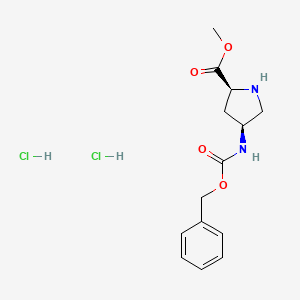

(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride

Description

(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride is a chiral pyrrolidine derivative with a benzyloxycarbonyl (Cbz)-protected amine at the 4-position and a methyl ester at the 2-position. The stereochemistry (2S,4S) is critical for its biological activity and compatibility with enantioselective synthetic pathways.

Properties

IUPAC Name |

methyl (2S,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.2ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);2*1H/t11-,12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUSUWARFWJKPL-AQEKLAMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride is a synthetic compound with potential biological activities. This compound belongs to a class of amino acid derivatives and has garnered interest for its possible applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride is characterized by the following:

- Molecular Formula : C₁₉H₂₃Cl₂N₂O₄

- Molecular Weight : 398.45 g/mol

- CAS Number : 1245648-14-9

This compound features a pyrrolidine ring, which is significant for its biological activity due to its ability to mimic natural amino acids and interact with biological systems.

The biological activity of (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride is primarily attributed to its structural similarity to natural amino acids. This similarity allows it to engage with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of certain proteases, which could have implications in cancer therapy by preventing the degradation of regulatory proteins.

- Anticancer Potential : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting that it may help in conditions like neurodegenerative diseases by mitigating oxidative stress and inflammation.

Case Studies

A review of literature reveals several case studies highlighting the biological activity of similar compounds:

- Study on Cancer Cell Lines : A study demonstrated that a closely related compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC₅₀ values in the low micromolar range. The proposed mechanism involved apoptosis via mitochondrial pathways .

- Neuroprotective Effects in Animal Models : In vivo studies on animal models have shown that compounds similar to (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its structural components suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, the benzyloxycarbonyl group can enhance the lipophilicity of the molecule, potentially improving its bioavailability.

Enzyme Inhibition Studies

Research indicates that derivatives of pyrrolidine compounds can inhibit prolyl oligopeptidase, an enzyme implicated in neurodegenerative diseases. The ability of (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate to modulate this enzyme could lead to therapeutic strategies for conditions such as Alzheimer's disease .

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. Its functional groups allow for the formation of peptide bonds with other amino acids or peptide fragments, facilitating the development of novel peptides with specific biological activities .

Case Studies

Authoritative Insights

- Pharmaceutical Applications : The structural versatility of (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate makes it a candidate for developing new medications targeting various diseases.

- Biological Activity : Its ability to modulate enzymatic activity positions it as a promising lead compound for further development in drug discovery programs aimed at neurodegenerative diseases and other conditions influenced by proteolytic enzymes.

- Synthetic Utility : The compound's functional groups provide multiple sites for further chemical modification, making it a useful intermediate in synthetic organic chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three structurally related pyrrolidine derivatives from peer-reviewed sources and patents. Key differences in substituents, salt forms, and physicochemical properties are highlighted.

Data Table: Structural and Physicochemical Comparison

<sup>†</sup>Inferred from analogous Cbz-protected compounds .

Key Differences and Implications

a. Substituent Variability

- Cbz-Amino vs. Acyloxy Groups: The target compound and the analog in share the Cbz-amino group, which is a robust amine-protecting group removable via hydrogenolysis. In contrast, the cyclobutanecarbonyloxy and tetrahydro-pyranylcarbonyloxy substituents are ester-linked moieties that may alter lipophilicity and metabolic stability.

- Methyl Ester vs. Hydroxymethyl : The methyl ester at position 2 in the target compound and analogs suggests susceptibility to hydrolysis, whereas the hydroxymethyl group in offers a site for further functionalization (e.g., oxidation to a carboxylic acid).

b. Salt Form and Solubility

- The dihydrochloride salt of the target compound likely confers higher aqueous solubility compared to the monohydrochloride salts of analogs . This property is advantageous for bioavailability in drug formulations.

Preparation Methods

Six-Step Synthesis from trans-4-Hydroxy-L-Proline

The most well-documented route begins with commercially available trans-4-hydroxy-L-proline, leveraging benzyloxycarbonyl protection to ensure regioselective transformations. This method, optimized for high yield and minimal racemization, proceeds as follows:

Step 1: Benzyloxycarbonyl Protection of the Amine

trans-4-Hydroxy-L-proline is treated with benzyl chloroformate in aqueous sodium hydroxide at 0°C to room temperature, forming (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid in 91% yield. The reaction exploits the amine’s nucleophilicity under basic conditions, with the benzyloxycarbonyl group selectively shielding the primary amine.

Step 2: Esterification with Methanol/SOCl₂

The carboxylic acid is converted to its methyl ester using thionyl chloride in methanol, achieving 96% yield. This step avoids hazardous diazomethane, enhancing safety without compromising efficiency.

Step 3: Tosylation of the Hydroxyl Group

The secondary hydroxyl group at the 4-position is activated with tosyl chloride in dichloromethane, employing triethylamine and DMAP as catalysts. This yields the tosylate intermediate in 93% yield, critical for subsequent nucleophilic displacement.

Step 4: Borohydride Reduction of the Ester

Sodium borohydride in a THF/ethanol mixture reduces the methyl ester to a primary alcohol, achieving quantitative yield. This step ensures the formation of the hydroxymethyl group while retaining the benzyloxycarbonyl protection.

Step 5: Cyclization to Form the Bridged Morpholine

Treatment with sodium methoxide in methanol induces intramolecular nucleophilic attack, forming the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold in 86% yield. This step establishes the bicyclic structure central to the compound’s rigidity.

Step 6: Deprotection via Catalytic Hydrogenation

Palladium-catalyzed hydrogenolysis removes the benzyloxycarbonyl group, yielding the final dihydrochloride salt after acidification. This step proceeds quantitatively, underscoring the efficiency of the protecting group strategy.

Table 1: Six-Step Synthesis Overview

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Amine protection | Benzyl chloroformate, NaOH, H₂O, 0°C→r.t. | 91 |

| 2 | Esterification | SOCl₂, MeOH, 0°C→r.t. | 96 |

| 3 | Tosylation | TsCl, DMAP, Et₃N, CH₂Cl₂ | 93 |

| 4 | Ester reduction | NaBH₄, THF/EtOH, 0°C→r.t. | 100 |

| 5 | Cyclization | NaOMe, MeOH, reflux | 86 |

| 6 | Deprotection | 10% Pd/C, H₂, MeOH | 100 |

Catalytic Hydrogenation Approach

An alternative method, detailed in patent EP3015456A1, employs catalytic hydrogenation of a pyrroline precursor to install the cis-configuration at the 2- and 4-positions. Key steps include:

-

Hydrogenation of a Δ³-Pyrroline Derivative : A chiral catalyst (e.g., formula M1 or M2 with a DTB-X ligand, where X = C₁–C₄ alkyl) ensures stereoselective reduction of the double bond, yielding the cis-pyrrolidine core.

-

Carboxyl Group Activation : The carboxyl group is activated with alkyl chloroformates (e.g., ClCOOEt) to form a mixed anhydride, facilitating reduction to the alcohol without racemization.

-

Alkylation and Deprotection : Subsequent alkylation under phase-transfer conditions (e.g., quaternary ammonium salts) introduces the benzyloxycarbonylamino group, followed by hydrochloric acid treatment to form the dihydrochloride salt.

Reaction Optimization and Conditions

Protection and Deprotection Strategies

The choice of benzyloxycarbonyl over alternative protecting groups (e.g., Fmoc) is pivotal. Benzyloxycarbonyl withstands the acidic and basic conditions of subsequent steps while enabling clean deprotection via hydrogenolysis. Comparative studies show that benzyloxycarbonyl protection minimizes side reactions during tosylation and cyclization, unlike bulkier groups that sterically hinder nucleophilic attacks.

Catalytic Hydrogenation Parameters

Racemization during hydrogenation is mitigated by using chiral catalysts and controlled reaction conditions. For instance, hydrogen pressure maintained at 1–3 atm and temperatures below 40°C preserve the stereochemical integrity of the pyrrolidine ring. The patent highlights that unoptimized conditions (e.g., high temperatures or non-chiral catalysts) result in racemic mixtures, reducing enantiomeric excess to <50%.

Analytical Characterization

Critical analytical data for the final compound include:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.30–7.35 (m, 5H, aryl), 5.09–5.21 (m, 2H, CH₂Ph), 4.50–4.54 (m, 2H, pyrrolidine-H), 3.75 (s, 3H, OCH₃).

-

HRMS (ESI-TOF+) : m/z calcd. for C₁₄H₁₈N₂O₄ [M+H]⁺: 279.1345; found: 279.1342.

-

Optical Rotation : [α]²⁰_D = +104.2° (c = 1.25, CHCl₃), confirming the (2S,4S) configuration .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride, and how is its purity validated?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, the benzyloxycarbonyl (Cbz) group is introduced to protect the amine, followed by esterification. Purification often uses column chromatography, and purity is assessed via HPLC (>98% purity threshold, as per industry standards) . Structural confirmation relies on -NMR and -NMR to verify stereochemistry and functional groups, with additional validation via mass spectrometry (MS) .

Q. What are the critical storage conditions to maintain the compound’s stability in laboratory settings?

- Methodological Answer : The compound should be stored in a desiccator at -20°C to prevent hydrolysis of the ester and carbamate groups. Lyophilized powders are stable for >12 months if protected from light and moisture. Solutions in anhydrous DMSO or DMF are stable for short-term use (≤1 week) but should be purged with inert gas (e.g., argon) to avoid oxidation .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The (2S,4S) stereochemistry induces a rigid chair-like conformation in the pyrrolidine ring, which sterically hinders nucleophilic attack at the carboxylate. Computational modeling (e.g., DFT calculations) and X-ray crystallography are used to analyze ring puckering and predict regioselectivity in reactions. Experimental validation via NOESY NMR can resolve spatial proximities of substituents .

Q. What strategies resolve contradictions between observed and theoretical spectroscopic data during characterization?

- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting or integration ratios) may arise from dynamic stereochemical interconversions. Variable-temperature (VT) NMR can identify rotameric equilibria, while 2D techniques (HSQC, HMBC) clarify coupling pathways. For IR, deuteration experiments or isotopic labeling may distinguish overlapping carbonyl stretches .

Q. How can researchers design long-term environmental fate studies for this compound, considering its potential ecotoxicological impacts?

- Phase 1 : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.

- Phase 2 : Conduct abiotic degradation studies (hydrolysis, photolysis) under varying pH and UV conditions.

- Phase 3 : Use microcosm models to assess biodegradation in soil/water systems, quantifying metabolites via LC-MS/MS.

- Statistical Design : Apply split-plot factorial designs to account for environmental variables (e.g., temperature, microbial activity) .

Methodological Notes

- Stereochemical Integrity : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is essential to monitor enantiopurity during synthesis .

- Safety Protocols : Always use fume hoods and PPE (gloves, goggles) due to the compound’s hydrochloride salt form, which may release HCl vapor upon decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.